(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Beschreibung
(Z)-4-Benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole-derived enaminone characterized by a benzoyl group at position 4, an ethoxy substituent at position 6 of the benzothiazole ring, and a 2-methoxyethyl group at position 3. Its Z-configuration is stabilized by intramolecular hydrogen bonding between the benzamide carbonyl and the thiazole nitrogen.
Eigenschaften
IUPAC Name |
4-benzoyl-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-32-21-13-14-22-23(17-21)33-26(28(22)15-16-31-2)27-25(30)20-11-9-19(10-12-20)24(29)18-7-5-4-6-8-18/h4-14,17H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPYZNYKFJIXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a compound with significant potential in medicinal chemistry, particularly in the context of anticancer research. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Studies suggest that it may function as a histone deacetylase (HDAC) inhibitor, which is a class of compounds known to influence gene expression and induce apoptosis in cancer cells.
Antiproliferative Assays
In vitro studies have demonstrated that (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits potent antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
These values indicate that the compound effectively inhibits cell growth, with lower IC50 values suggesting higher potency.
Apoptosis Induction
Further investigations into the compound's mechanism revealed its ability to induce apoptosis in cancer cells. Flow cytometry assays indicated a significant increase in the percentage of apoptotic cells when treated with the compound compared to control groups.
Case Studies
-
Case Study 1: HepG2 Cells
In a study focusing on HepG2 liver cancer cells, treatment with (Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide resulted in:- Cell Cycle Arrest : G2/M phase arrest was observed, indicating disruption of normal cell cycle progression.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were detected, confirming the induction of apoptosis.
-
Case Study 2: MCF-7 Cells
In breast cancer MCF-7 cells, the compound exhibited:- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, it enhanced cytotoxicity, suggesting potential for combination therapy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound shares structural motifs with synthesized analogs reported in the literature, particularly those involving benzamide-thiazole hybrids and substituted enaminones. Below is a detailed comparison based on substituents, physicochemical properties, and reactivity.
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (as in the target compound and compound 8b) enhances solubility in polar solvents compared to phenyl or methyl substituents (e.g., 8a, 4g). This is corroborated by the lower melting point (200°C) of 8b (ethoxy-containing) versus 290°C for 8a (acetyl/methyl-substituted) .
Spectral Trends :
- IR spectra of benzamide-thiazole hybrids consistently show strong C=O stretches near 1600–1700 cm⁻¹ (e.g., 1605 cm⁻¹ in compound 6; 1715 cm⁻¹ in 8b) . The target compound is expected to exhibit similar absorption.
- NMR data for analogs (e.g., compound 8a: δ 2.49–2.63 ppm for methyl groups) suggest that substituents on the heterocyclic ring induce predictable deshielding effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
